molecular formula C14H11BrN2O4 B3690742 N-(2-bromophenyl)-4-methoxy-3-nitrobenzamide

N-(2-bromophenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B3690742
M. Wt: 351.15 g/mol
InChI Key: GYULAVDMWFKBGJ-UHFFFAOYSA-N
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Description

“N-(2-bromophenyl)-4-methoxy-3-nitrobenzamide” is likely a complex organic compound. It seems to contain a nitro group (-NO2), a methoxy group (-OCH3), an amide group (-CONH2), and a bromophenyl group (C6H4Br). The exact properties would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including nitration, bromination, and amide formation. The exact procedure would depend on the starting materials and the specific structure of the final product .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. Techniques like NMR and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

This compound could undergo various reactions depending on the conditions. For example, the nitro group could be reduced to an amine, or the bromine could participate in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the structure of the compound. These could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action would depend on the use of the compound. If it’s a drug, it would interact with biological molecules in the body. If it’s a reagent in a chemical reaction, its mechanism of action would be the chemical transformation it undergoes or catalyzes .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate personal protective equipment and follow safety protocols. The specific hazards would depend on the properties of the compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential use in medicine, materials science, or as a reagent in chemical synthesis .

Properties

IUPAC Name

N-(2-bromophenyl)-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4/c1-21-13-7-6-9(8-12(13)17(19)20)14(18)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYULAVDMWFKBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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